molecular formula C19H15N5O2S B10797215 3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797215
M. Wt: 377.4 g/mol
InChI Key: NHMKPHMAQGUBEJ-UHFFFAOYSA-N
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Description

OSM-S-629 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been extensively studied for their potential antimalarial properties. OSM-S-629, like other compounds in this series, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-629 involves several steps. The key steps include the construction of the thienopyrimidine scaffold, halogenation, and the introduction of an amine group. The synthetic route typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-629 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OSM-S-629 has several scientific research applications:

Mechanism of Action

The mechanism of action of OSM-S-629 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-629 inhibits this enzyme by forming a covalent adduct with the enzyme, thereby blocking its activity. This leads to the inhibition of protein synthesis and the activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

OSM-S-629 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. it has unique structural features that contribute to its distinct biological activity. For example, the presence of a specific amine group at the 4-position enhances its activity against Plasmodium falciparum. Other similar compounds include OSM-S-560, OSM-S-556, and OSM-S-608 .

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H15N5O2S/c25-24(26)16-8-6-15(7-9-16)17-21-22-18-19(20-11-12-23(17)18)27-13-10-14-4-2-1-3-5-14/h1-9,11-12H,10,13H2

InChI Key

NHMKPHMAQGUBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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